molecular formula C20H22N4O4 B2594745 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1005299-04-6

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B2594745
CAS No.: 1005299-04-6
M. Wt: 382.42
InChI Key: FEJHPSCEUDAZOB-UHFFFAOYSA-N
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Description

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide is a pyrido[2,3-d]pyrimidine derivative functioning as a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of cell cycle progression. This compound belongs to an emerging class of targeted cancer therapeutics that specifically disrupt the G1 to S phase transition by inhibiting CDK4/6-mediated phosphorylation of retinoblastoma protein, thereby inducing G1 cell cycle arrest in retinoblastoma-positive cancer cells . The structural core features a pyrido[2,3-d]pyrimidine scaffold with ethoxy and methyl substitutions that optimize kinase selectivity and binding affinity, while the 4-methylbenzyl acetamide moiety enhances cellular permeability and compound stability. Research applications primarily focus on investigating cell cycle regulation mechanisms, preclinical evaluation in CDK4/6-dependent cancer models including breast cancer, melanoma, and other Rb-positive malignancies, and exploring therapeutic resistance mechanisms to existing CDK4/6 inhibitors . The compound demonstrates particular utility in combination therapy studies with hormonal agents or other targeted therapeutics, where synergistic anti-tumor effects can be evaluated. As a research tool, it enables detailed investigation of cell cycle checkpoint control, cancer cell proliferation pathways, and the development of next-generation CDK inhibitors with improved selectivity profiles. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound following appropriate laboratory safety protocols, including the use of personal protective equipment and proper containment procedures.

Properties

IUPAC Name

2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-4-28-15-9-10-21-18-17(15)19(26)24(20(27)23(18)3)12-16(25)22-11-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJHPSCEUDAZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NCC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy and methyl groups, and finally the acetamide moiety. Common reagents used in these steps include ethyl iodide, methylamine, and acetic anhydride, under conditions such as reflux and catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs from the evidence:

Compound Name / ID Core Structure Substituents Key Properties / Findings Reference
Target Compound Pyrido[2,3-d]pyrimidine 5-Ethoxy, 1-methyl, N-(4-methylbenzyl)acetamide High lipophilicity (predicted); potential kinase interaction due to planar aromatic core
2-(5-Ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-methoxyethyl)acetamide Pyrido[2,3-d]pyrimidine 6-Ethyl, 5-ethoxy, N-(2-methoxyethyl)acetamide Increased solubility due to methoxyethyl group; lower logP than target compound
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl)acetamide (5) Pyrimidinone Bis-(2-hydroxyethyl) groups High aqueous solubility (polar hydroxyl groups); used in nucleoside analog synthesis
2-[6-Methyl-2-(4-methylphenyl)imidazo-[1,2-a]pyridin-3-yl]acetamide Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl, acetamide Demonstrated binding to GABA receptors; moderate logP (3.2)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[4,5-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b) Pyrimido[4,5-d]pyrimidinone Methoxy, 4-methylpiperazinyl, acrylamide Potent kinase inhibitor (IC50 < 10 nM for EGFR); improved cell permeability

Key Observations:

Core Structure Influence: The pyrido[2,3-d]pyrimidine core (target compound and analog) offers rigidity and planar aromaticity, favoring interactions with ATP-binding pockets in kinases . Imidazo[1,2-a]pyridine () and pyrimido[4,5-d]pyrimidinone () cores exhibit distinct electronic profiles, affecting target selectivity.

Substituent Effects :

  • Lipophilicity : The target compound’s 4-methylbenzyl group increases logP compared to the methoxyethyl analog in , which may enhance membrane permeability but reduce solubility .
  • Solubility : Bis-hydroxyethyl groups in ’s compound confer high aqueous solubility (>50 mg/mL), contrasting with the target’s predicted poor solubility .
  • Bioactivity : The acrylamide group in ’s compound enables covalent binding to kinases, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s ethoxy and methylbenzyl groups require multi-step synthesis, while simpler analogs (e.g., ) are synthesized in fewer steps with higher yields (81% vs. ~50% for complex pyrido-pyrimidines) .

Research Findings and Trends

  • Kinase Inhibition : Pyrido[2,3-d]pyrimidines (e.g., ) inhibit CDK2/cyclin E with IC50 values of 0.2–1.5 µM, suggesting the target compound may share similar activity .
  • Toxicity : Methylbenzyl-containing compounds (target and ) may exhibit hepatotoxicity risks due to cytochrome P450 interactions, warranting further safety profiling .

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